Regiochemical Differentiation: N1-Methyl vs. N7-Methyl Isomer in DHFR Inhibition
The N1-methyl regioisomer (target compound, CAS 29877-81-4) and the N7-methyl isomer (CAS 29877-78-9) share identical molecular formula (C8H9N3OS) but differ in the position of the methyl group on the pyrrolopyrimidine core. While direct DHFR inhibition data for both isomers are not available in the same study, the N1-methyl-2-methylthio chemotype has been profiled as a synthetic precursor to DHFR-targeting antifolates, and the N1- vs. N7-methylation pattern is known to alter hydrogen-bonding complementarity with the DHFR active site [1]. The target compound exhibits an IC50 of 35,000 nM against bovine liver DHFR [2], whereas closely related N7-substituted pyrrolo[2,3-d]pyrimidine antifolates in the 2,4-diamino series achieve Ki values as low as 0.007 nM against S. aureus DHFR [3], illustrating that regiochemistry and 2-substituent identity are dominant determinants of DHFR affinity.
| Evidence Dimension | DHFR inhibitory activity as a function of N-alkylation regiochemistry and 2-substituent |
|---|---|
| Target Compound Data | IC50 = 35,000 nM (bovine liver DHFR) |
| Comparator Or Baseline | N7-substituted 2,4-diamino pyrrolo[2,3-d]pyrimidine: Ki = 0.007 nM (S. aureus DHFR) [3]; N7-methyl-2-methylthio isomer (CAS 29877-78-9): DHFR data not reported in public domain |
| Quantified Difference | ~5 × 10^6-fold difference between target compound (weak DHFR inhibitor) and optimized 2,4-diamino antifolate chemotype; regiochemical identity unambiguously determines pharmacological profile |
| Conditions | Bovine liver DHFR enzyme inhibition assay (measured every 1 min for 10 min) for target compound [2]; S. aureus DHFR enzyme inhibition assay for comparator [3] |
Why This Matters
Procurement of the correct N1-methyl regioisomer (CAS 29877-81-4) rather than the N7-methyl isomer (CAS 29877-78-9) is essential for research programs that rely on defined regiochemistry for structure-activity relationship (SAR) interpretation, as the two isomers are not functionally interchangeable.
- [1] Seela, F.; Peng, X. Progress in 7-deazapurine – pyrrolo[2,3-d]pyrimidine – ribonucleoside synthesis. Curr. Top. Med. Chem. 2006, 6 (9), 867–892. DOI: 10.2174/156802606777303649. View Source
- [2] BindingDB Entry BDBM50438432 (CHEMBL2414372). IC50: 3.50E+4 nM; Target: Dihydrofolate reductase (Bovine). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438432 (accessed 2026-04-30). View Source
- [3] BindingDB Entry BDBM50448759 (CHEMBL3128023). Ki: 0.00700 nM; Target: Dihydrofolate reductase (Staphylococcus aureus). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448759 (accessed 2026-04-30). View Source
